

Technical Guide: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Cat. No.: B1326277

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CAS Number: 940890-90-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration and reactive mesylate group make it a valuable intermediate for introducing a piperidine moiety in a controlled manner. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of the targeted cancer therapy, Ibrutinib.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate** is presented in the table below. This data has been compiled from various chemical supplier catalogs and safety data sheets.

Property	Value	Reference
CAS Number	940890-90-4	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₅ S	[2]
Molecular Weight	279.36 g/mol	[2]
Appearance	White to Yellow Solid	[2]
Purity	≥95%	[2]
Storage Temperature	Refrigerator	[2]
InChI Key	WLAZHMYDLUILKR-VIFPVBQESA-N	[2]
Hazard Statements	H302, H315, H319, H335	
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338	

Experimental Protocols

The synthesis of **(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate** is a critical step in the multi-step synthesis of Ibrutinib. The following experimental protocol is based on the procedure described in patent WO2016132383A1.[3]

Synthesis of (S)-Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Materials:

- N-Boc-3-hydroxypiperidine
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)

- Water

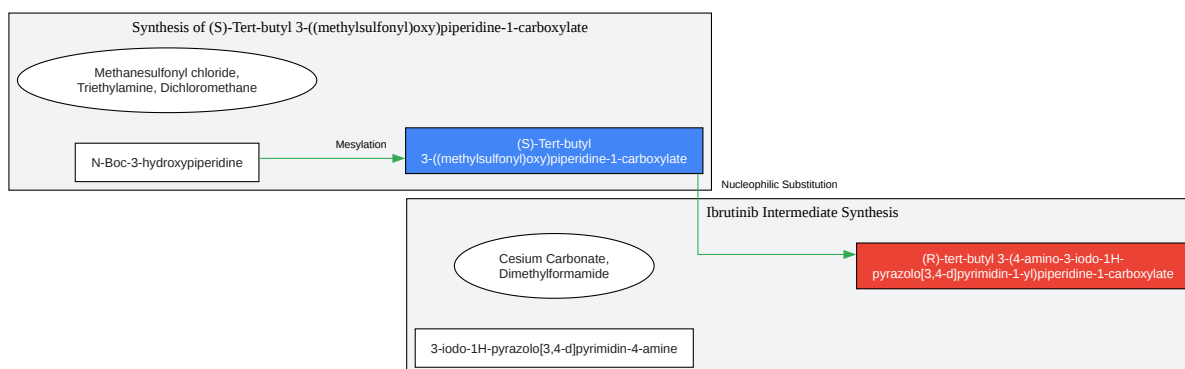
Procedure:

- A solution of N-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) is prepared in a reaction vessel.
- The solution is cooled to a temperature of 0-5 °C using an ice bath.
- Triethylamine (15.1 g) is slowly added to the cooled solution.
- Methanesulfonyl chloride (6.26 g) is then added dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.
- The reaction mixture is stirred at 0-5 °C for 60 minutes.
- After the reaction is complete, water (200 mL) is added to the reaction vessel.
- The layers are separated using a separatory funnel.
- The organic layer is washed with water (200 mL).
- The organic layer is then concentrated under reduced pressure to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.^[3]

Role in Ibrutinib Synthesis

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. In this synthesis, the mesylate group of the piperidine derivative acts as a good leaving group, facilitating the nucleophilic substitution by the pyrazolopyrimidine core of the Ibrutinib precursor. This reaction establishes the crucial piperidine linkage in the final drug molecule.

The following diagram illustrates the synthetic workflow for the preparation of **(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate** and its subsequent reaction to form a key intermediate in the synthesis of Ibrutinib.



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Caption: Synthetic workflow for the preparation of the title compound and its use in Ibrutinib synthesis.

The subsequent steps in the Ibrutinib synthesis involve further modifications to the pyrazolopyrimidine ring and deprotection of the Boc group on the piperidine, followed by acylation to yield the final active pharmaceutical ingredient.

Conclusion

(S)-Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a fundamentally important chiral building block in modern medicinal chemistry. Its efficient synthesis and strategic application have been pivotal in the development of complex therapeutic agents like Ibrutinib. The detailed experimental protocol and synthetic workflow provided in this guide offer valuable

insights for researchers and professionals engaged in drug discovery and development, highlighting the significance of this versatile intermediate.

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References

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- 3. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326277#s-tert-butyl-3-methylsulfonyloxy-piperidine-1-carboxylate-cas-number]

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